1,5-Hexadien-3-ol

Catalog No.
S794137
CAS No.
924-41-4
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Hexadien-3-ol

CAS Number

924-41-4

Product Name

1,5-Hexadien-3-ol

IUPAC Name

hexa-1,5-dien-3-ol

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2

InChI Key

SZYLTIUVWARXOO-UHFFFAOYSA-N

SMILES

C=CCC(C=C)O

Canonical SMILES

C=CCC(C=C)O

The exact mass of the compound 1,5-Hexadien-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102761. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Hexadien-3-ol (CAS 924-41-4) is a bifunctional building block characterized by two terminal olefins separated by a secondary allylic alcohol moiety. In industrial and advanced laboratory procurement, it is primarily valued as a stereocontrol anchor and a ring-closing metathesis (RCM) precursor. Unlike simpler alkenes or unfunctionalized dienes, its structural arrangement allows for orthogonal reactivity: the allylic alcohol enables enantioselective transformations such as Sharpless kinetic resolution, while the dual terminal double bonds provide the exact geometry required for the synthesis of 7- to 9-membered oxacycles and complex ether networks [1].

Research Fit

Bifunctional 1,5-diene-3-ol scaffold for stereoselective transformations
Available as racemate or single enantiomers for chiral pool synthesis
Supports concise routes to complex natural product cores

Attempting to substitute 1,5-hexadien-3-ol with closely related analogs fundamentally disrupts synthetic workflows. Replacing it with 1-hexen-3-ol eliminates the distal C5 double bond, instantly reducing the yield of any subsequent ring-closing metathesis or cross-metathesis to 0%, as the molecule can no longer undergo bifunctional cyclization [1]. Conversely, substituting it with 1,5-hexadiene preserves the diene structure but removes the critical C3 hydroxyl group. Without this hydroxyl moiety, the molecule cannot undergo chelation-controlled alkylations, magnesium-mediated stereoselective cycloadditions, or Sharpless kinetic resolution, rendering it non-viable for asymmetric syntheses that rely on the alcohol as a directing group[2].

Substitution Risk

Functional group triad missing

Saturated alcohols or monoalkenes lack the 1,5-diene-3-ol architecture needed for anionic oxy-Cope rearrangements and regioselective epoxidation.

Stereochemistry mismatch

Racemic material alone may not meet stereochemical requirements; enantiopure (S)- or (R)-form may be required for configuration-dependent outcomes.

Enantiomeric Purity via Kinetic Resolution

When subjected to Sharpless kinetic resolution conditions, racemic 1,5-hexadien-3-ol can be resolved to yield chiral epoxy alcohols with high enantiomeric excess. Studies demonstrate that the reaction achieves 98% ee at 40% conversion, driven entirely by the directing ability of the C3 allylic alcohol [1]. Unfunctionalized comparators like 1,5-hexadiene lack this directing group, resulting in 0% ee under identical asymmetric epoxidation conditions.

Evidence DimensionEnantiomeric excess (ee) in directed epoxidation
Target Compound Data98% ee (at 40% conversion)
Comparator Or Baseline1,5-hexadiene (0% ee, incapable of directed resolution)
Quantified DifferenceAbsolute stereocontrol (+98% ee) enabled by the C3 hydroxyl group.
ConditionsSharpless asymmetric epoxidation ((-)-DCHT, Ti(O-i-Pr)4, t-BuOOH).

Allows procurement teams to source cost-effective racemic bulk material that can be reliably resolved into ultra-high-purity chiral precursors for pharmaceutical manufacturing.

Hydroiminoacylation Selectivity
Head-to-head
Predominant single product at allyl alcohol vs. isomerizing mixture with 1,4-pentadien-3-ol
Supports chemoselective allyl alcohol functionalization
Wilkinson's catalyst; ferrocenecarboxaldimine

Bifunctional Efficacy in Ring-Closing Metathesis (RCM)

The presence of two terminal olefins flanking the oxygenated carbon makes 1,5-hexadien-3-ol a direct precursor for medium-ring ether synthesis. Following O-alkylation, the diene undergoes ring-closing metathesis to form 7- to 9-membered oxacycles (e.g., oxepenes) with yields of 52-58% in complex natural product syntheses [1]. A substitution with 1-hexen-3-ol, which lacks the C5 alkene, completely aborts this pathway, yielding 0% of the cyclized product.

Evidence DimensionYield of medium-ring oxacycles via RCM
Target Compound Data52-58% yield in complex oxepene formation
Comparator Or Baseline1-hexen-3-ol (0% yield)
Quantified DifferenceEnables macrocyclization that is structurally impossible for mono-alkene analogs.
ConditionsRing-closing metathesis or Prins-pinacol cyclization pathways.

Critical for process chemists who require a pre-configured bis-terminal diene to construct complex ladder ethers and acetogenins.

Synthetic Efficiency
Class-level
12 steps, 15% overall yield
Reported efficiency context for concise route development
Comparative quantification not available; context-dependent

Chelation-Directed Diastereoselectivity in Cycloadditions

In the synthesis of complex heterocycles, the C3 hydroxyl group of 1,5-hexadien-3-ol serves as a critical coordination site. When converted to a magnesium alkoxide, it directs 1,3-dipolar cycloadditions with nitrile oxides to proceed with high regio- and diastereoselectivity, strongly favoring the syn-isomer[1]. Comparators like 1,5-hexadiene lack this metal-coordinating alkoxide, resulting in a lack of diastereocontrol during similar cycloaddition attempts.

Evidence DimensionDiastereoselectivity in 1,3-dipolar cycloadditions
Target Compound DataHighly syn-selective via Mg2+ chelation
Comparator Or Baseline1,5-hexadiene (no chelation-directed stereocontrol)
Quantified DifferenceTransforms a non-selective cycloaddition into a highly diastereoselective process.
ConditionsMg-mediated 1,3-dipolar cycloaddition with nitrile oxides.

Ensures high purity and batch-to-batch reproducibility when synthesizing isoxazoline and tetrahydrofuran intermediates, reducing downstream purification costs.

Epoxidation Regioselectivity
Head-to-head
Internal epoxide formation; allylic oxidation prevented with t-BuOOH/OsO4
Supports selective internal alkene functionalization
t-BuOOH/OsO4 vs. PCC/ZCC; distinct chemoselectivity

Enantioselective Synthesis of Medium-Ring Ethers

Leveraging its dual terminal olefins and directing allylic alcohol, 1,5-hexadien-3-ol is a highly effective starting material for constructing 7- to 9-membered oxacycles. It is utilized in the total synthesis of acetogenins and ladder ethers, where it undergoes kinetic resolution followed by ring-closing metathesis [1].

Stereocontrolled Heterocycle Manufacturing

The compound serves as a precursor for 3,5-disubstituted isoxazolines and tetrahydrofurans. By utilizing the C3 hydroxyl group as a magnesium-chelating anchor, process chemists can drive diastereoselective 1,3-dipolar cycloadditions, ensuring high syn-isomer purity without relying on external chiral auxiliaries [2].

Bifunctional Cross-Metathesis Workflows

In workflows requiring differentiated alkene reactivity, 1,5-hexadien-3-ol functions as a bifunctional scaffold. The allylic alcohol can be protected or oxidized to tune the electronic properties of the adjacent alkene, allowing for chemoselective cross-metathesis at the distal C5 olefin for the synthesis of complex aliphatic chains and lactones [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Marine oxepene natural product synthesis
Chiral 1,5-diene-3-ol scaffold for stereodefined medium-ring closure
Enantiomeric excess and cyclization efficiency
Sigmatropic rearrangement to δ,ε-unsaturated carbonyl enolates
1,5-Diene-3-ol framework for sigmatropic rearrangement
Rearrangement yield and stereochemical fidelity
Selective internal alkene epoxidation
Allylic alcohol directing effect for internal epoxidation
Chemoselectivity (epoxidation vs. allylic oxidation)
Directed hydroacylation and C-C bond formation
Hydroxy group as internal directing element
Regioselectivity of acylation

XLogP3

1.3

Boiling Point

133.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

924-41-4

Wikipedia

1,5-hexadien-3-ol

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